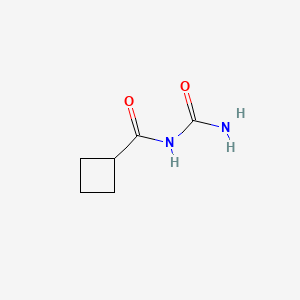

Cyclobutanecarbonylurea

Description

Cyclobutanecarbonylurea is a urea derivative synthesized from cyclobutanecarboxylic acid, a strained four-membered cyclic compound. Its structure comprises a cyclobutane ring linked to a carbonyl group and a urea moiety (-NHCONH₂). This compound has been studied extensively for its neuropharmacological properties, particularly as a central nervous system (CNS) depressant, barbiturate potentiator, myorelaxant, and anticonvulsant agent . Unlike some derivatives, it lacks significant analgesic activity, highlighting its selective pharmacological profile .

Propriétés

Numéro CAS |

69798-32-9 |

|---|---|

Formule moléculaire |

C6H10N2O2 |

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

N-carbamoylcyclobutanecarboxamide |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)8-5(9)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10) |

Clé InChI |

WPKDFOGLGDNQCK-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=O)NC(=O)N |

SMILES canonique |

C1CC(C1)C(=O)NC(=O)N |

Autres numéros CAS |

69798-32-9 |

Synonymes |

CBCBU cyclobutanecarbonylurea |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Pharmacological Activity Profiles

The following table summarizes the activity profiles of this compound and its derivatives based on experimental findings:

| Compound Name | CNS Depressant Activity | Barbiturate Potentiation | Myorelaxant Activity | Anticonvulsant (Pentylenetetrazole-Induced) | Oxotremorine Antagonism |

|---|---|---|---|---|---|

| This compound | Moderate | Most Active | Most Active | Low | Slight |

| 1-Cyclobutanecarbonyl-3-ethylthiourea | Most Active | Low | Moderate | Low | None |

| 1-Cyclobutanecarbonyl-3-n-butylurea | Low | Moderate | Most Active | Most Active | Slight |

| 1-Cyclobutanecarbonyl-3-(2,4-xylyl)urea | Low | Moderate | Most Active | Low | Slight |

| 1-Cyclobutanecarbonyl-3-(1-adamantyl)urea | Low | Low | Moderate | Most Active | Slight |

Key Findings :

- Barbiturate Potentiation : this compound exhibits the strongest activity, likely due to its balanced solubility profile (discussed below) .

- CNS Depression : The ethylthiourea derivative outperforms others, suggesting that sulfur-containing substituents enhance CNS penetration .

- Anticonvulsant Activity : The n-butyl and adamantyl derivatives show superior efficacy against pentylenetetrazole-induced seizures, indicating bulky hydrophobic groups improve target engagement in convulsion pathways .

- Myorelaxation : this compound, n-butylurea, and xylylurea share high activity, implying that small to medium hydrophobic substituents optimize muscle-relaxing effects .

Physicochemical Determinants

Water and lipid solubility critically influence the activity of these compounds:

- This compound : Moderate lipid solubility enhances blood-brain barrier penetration, contributing to its barbiturate-enhancing and myorelaxant effects. However, its relatively low water solubility may limit bioavailability .

- Ethylthiourea Derivative : Increased lipid solubility (due to the ethylthio group) correlates with heightened CNS depressant activity, though reduced water solubility may restrict peripheral applications .

- Adamantyl and Xylyl Derivatives : High hydrophobicity improves anticonvulsant and myorelaxant potency but may reduce systemic distribution .

Structural-Activity Relationships (SAR)

- Urea Substituents : Bulky groups (e.g., adamantyl) enhance anticonvulsant activity but reduce CNS depressant effects. Smaller substituents (e.g., n-butyl) balance solubility and target affinity .

- Cyclobutane Ring : The strained four-membered ring likely contributes to conformational rigidity, influencing receptor binding kinetics across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.